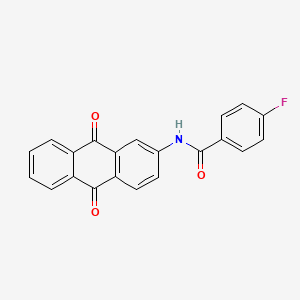

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

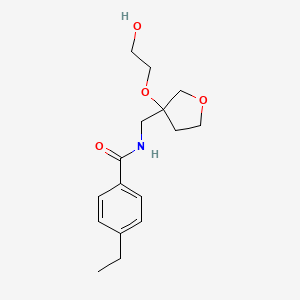

“N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide” is a chemical compound . It has been synthesized and characterized by various spectroscopic methods . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods . Another synthesis method involved the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone .Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . The 1H NMR spectra of the compounds contained thiazole H-5 proton singlets at 6.89-7.01 ppm and methyl group singlets at 1.97-2.04 ppm, besides the CH signals of the aromatic rings .Chemical Reactions Analysis

The compound has been used in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . The reaction of N,N’-disubstituted thioureas with α-bromo ketones has been described in the literature, and it provides access to various N-substituted 2-iminothiazoles .Physical And Chemical Properties Analysis

The compound was synthesized as a yellow solid . The 13C signals of the thiazole 4-CH3 substituent were found at 13.7-14.2 ppm, which is typical for 3-aryl-2-benzoylimino-4-methyl-1,3-thiazolines .Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This makes it a valuable compound in the field of organic synthesis, where it can be used to create a variety of complex organic molecules.

C-H Bond Functionalization

The compound plays a significant role in the functionalization of inert nonreactive C-H Bonds . This is a powerful strategy for expedient chemical bonds. The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy .

Chelation-Assistance

The compound has a key role in chelation-assistance . The Lewis-basic directing group coordinates the Lewis-acidic metal bringing it in proximity to C-H bonds to be functionalized . This property is particularly useful in the field of coordination chemistry and catalysis.

Antimicrobial Activity

The compound has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Antitumor and Antioxidant Actions

The computer program PASS predicted the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives . This suggests potential applications in the field of oncology and health science.

Synthesis of 2-Iminothiazoles

The compound can be used in the synthesis of 2-iminothiazoles . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

Future Directions

The compound has potential applications in the field of organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions . Its use in the synthesis of new amino-acid derivatives of 9,10-anthraquinone also suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDJFLYXANINQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)

![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)